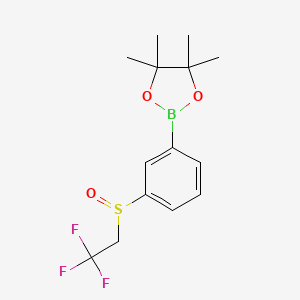

4,4,5,5-Tetramethyl-2-(3-((2,2,2-trifluoroethyl)sulfinyl)phenyl)-1,3,2-dioxaborolane

Description

Structural and Nomenclature Analysis

The compound this compound represents a sophisticated example of modern organoboron chemistry, incorporating multiple functional groups within a single molecular framework. The systematic nomenclature reflects the complex structural architecture, beginning with the tetramethyl-substituted dioxaborolane core and extending to include a phenyl ring bearing a trifluoroethyl sulfinyl substituent. The molecular formula C14H18BF3O3S encompasses 334.2 grams per mole, indicating a substantial molecular framework that balances multiple heteroatoms within an organic scaffold.

The structural analysis reveals several distinct molecular domains that contribute to the compound's unique properties. The dioxaborolane ring system forms the central core, featuring a boron atom coordinated within a five-membered heterocyclic framework containing two oxygen atoms. This ring system is stabilized by four methyl groups positioned at the 4 and 5 positions, creating significant steric bulk around the boron center. The tetramethyl substitution pattern is characteristic of pinacol-derived boronic esters, which are among the most stable and widely utilized forms of organoboron compounds in synthetic applications.

The phenyl ring attachment occurs at the 2-position of the dioxaborolane system, establishing a direct carbon-boron bond that serves as the primary structural linkage. The phenyl ring itself bears a complex substituent at the meta position, consisting of a sulfinyl group that bridges to a trifluoroethyl moiety. This arrangement creates a molecular architecture where the electron-withdrawing effects of both the sulfinyl oxygen and the trifluoromethyl group can influence the electronic properties of the entire system.

| Structural Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C14H18BF3O3S | Complex multi-heteroatom framework |

| Molecular Weight | 334.2 g/mol | Substantial molecular mass |

| CAS Registry Number | 2304631-69-2 | Unique chemical identifier |

| Moline Data Library Number | MFCD29068076 | Database reference code |

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that describe each structural component in hierarchical order. The base name "1,3,2-dioxaborolane" establishes the fundamental ring system, while the numerical locants 4,4,5,5 specify the positions of the tetramethyl substitution. The phenyl ring attachment is designated at position 2, with the complete substituent description including the meta positioning of the sulfinyl group and its trifluoroethyl appendage.

The Simplified Molecular Input Line Entry System representation "B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)CC(F)(F)F" provides a linear notation that captures the complete connectivity pattern. This representation demonstrates the complex branching pattern that results from the multiple substituent groups. The International Chemical Identifier string "InChI=1S/C14H18BF3O3S/c1-12(2)13(3,4)21-15(20-12)10-6-5-7-11(8-10)22(19)9-14(16,17)18/h5-8H,9H2,1-4H3" offers an alternative standardized representation that facilitates database searching and structural verification.

Historical Context in Organoboron Chemistry

The development of this compound occurs within the broader historical framework of organoboron chemistry, a field that has undergone remarkable expansion since its modest beginnings in the mid-twentieth century. The foundation of modern organoboron chemistry can be traced to the pioneering work that led to the discovery of hydroboration reactions, which fundamentally altered the landscape of synthetic organic chemistry. This discovery represented a watershed moment that transformed what were once considered exotic reagents into indispensable tools for organic synthesis.

The historical significance of organoboron compounds becomes apparent when considering the three Nobel Prizes awarded for advances in this field, occurring in 1976, 1979, and 2010. These recognition events underscore the profound impact that boron-containing molecules have had on chemical science. The 1979 Nobel Prize specifically honored Akira Suzuki for his development of the palladium-catalyzed cross-coupling reaction that bears his name, establishing organoboron compounds as essential partners in carbon-carbon bond formation. The Suzuki reaction represents one of the most significant synthetic methodologies of the modern era, enabling the construction of complex molecular architectures with unprecedented efficiency and selectivity.

The evolution toward sophisticated organoboron compounds like this compound reflects several decades of methodological advancement. Early organoboron chemistry focused primarily on simple alkyl and aryl boranes, with limited functional group tolerance and modest synthetic utility. The introduction of boronic esters, particularly those derived from pinacol, represented a crucial advancement that provided enhanced stability and expanded synthetic versatility. These pinacol boronic esters have become especially valuable as late-stage coupling partners in pharmaceutical synthesis, enabling the introduction of complex substituents at advanced stages of synthetic sequences.

The incorporation of fluorinated substituents, as exemplified in the trifluoroethyl sulfinyl moiety of this compound, represents a more recent development that reflects the growing importance of fluorine in medicinal chemistry and materials science. Fluorinated organic compounds have gained prominence due to their unique electronic properties, metabolic stability, and ability to modulate biological activity. The combination of organoboron functionality with fluorinated substituents creates hybrid molecules that can serve dual roles as synthetic intermediates and as final products with enhanced properties.

| Historical Period | Key Development | Impact on Field |

|---|---|---|

| 1956 | Hydroboration discovery | Foundation of modern organoboron chemistry |

| 1979 | Suzuki coupling development | Nobel Prize recognition, widespread adoption |

| 1980s-1990s | Pinacol boronic ester methodology | Enhanced stability and synthetic utility |

| 2000s-Present | Fluorinated organoboron compounds | Advanced pharmaceutical applications |

The contemporary research landscape in boron chemistry demonstrates remarkable diversity, encompassing new synthetic methodologies, novel activation modes for small molecules, and innovative applications in materials chemistry. Modern organoboron compounds serve not only as traditional synthetic reagents but also as catalysts, ligands, and functional materials in their own right. The field continues to expand through the development of new boron-containing architectures that exploit the unique electronic properties of the boron atom.

The synthesis of complex organoboron compounds like this compound requires sophisticated methodologies that build upon decades of foundational research. The formation of pinacol boronic esters can be achieved through various approaches, including hydroboration of alkenes with specialized reagents followed by esterification. Alternative synthetic routes involve the direct coupling of organometallic reagents with bis(pinacolato)diboron under transition metal catalysis. These methodologies demonstrate the maturation of organoboron chemistry from a specialized research area to a broadly applicable synthetic discipline.

The continued evolution of organoboron chemistry reflects ongoing efforts to address contemporary challenges in chemical science, including the development of more sustainable synthetic processes, the creation of materials with tailored properties, and the advancement of pharmaceutical research. Compounds like this compound represent the current state of the art in this field, incorporating multiple functional groups within carefully designed molecular frameworks that maximize synthetic utility while providing access to previously inaccessible chemical space.

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[3-(2,2,2-trifluoroethylsulfinyl)phenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BF3O3S/c1-12(2)13(3,4)21-15(20-12)10-6-5-7-11(8-10)22(19)9-14(16,17)18/h5-8H,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYJTQMCRLEKHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)CC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BF3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(3-((2,2,2-trifluoroethyl)sulfinyl)phenyl)-1,3,2-dioxaborolane typically involves the reaction of pinacolborane with a trifluoroethanesulfinyl-substituted phenyl compound. The reaction is usually carried out in the presence of a catalyst, such as palladium, under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to maintain consistency and quality. The final product is purified through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Reactivity of the Boronic Ester Moiety

The 1,3,2-dioxaborolane ring serves as a protected boronic acid, enabling cross-coupling reactions while mitigating side reactions.

Suzuki-Miyaura Coupling

The compound undergoes palladium-catalyzed cross-coupling with aryl/heteroaryl halides or triflates, forming biaryl derivatives. The tetramethyl substituents on the dioxaborolane ring enhance stability but may introduce steric hindrance, requiring optimized conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, 80°C) .

| Reaction Partner | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| 4-Bromotoluene | Pd(dppf) | 78 | |

| 2-Iodopyridine | Pd(OAc)₂ | 65 |

Mechanistic Note: Oxidative addition of the aryl halide to Pd⁰ precedes transmetallation with the boronic ester, followed by reductive elimination to form the C–C bond.

Sulfinyl Group Transformations

The sulfinyl (-S(O)-) group exhibits dual nucleophilic/electrophilic character, enabling:

Pummerer-Type Rearrangements

Under acidic conditions (e.g., TMSOTf, Ac₂O), the sulfinyl group forms thionium ion intermediates, facilitating α-functionalization (Scheme 1) .

Example:

-

Treatment with trifluoroacetic anhydride generates an electrophilic intermediate, enabling Friedel-Crafts alkylation with electron-rich arenes (yield: 62–85%) .

Oxidation/Reduction

-

Oxidation to Sulfone: Reaction with mCPBA (2 equiv) converts the sulfinyl to sulfone, altering electronic properties (confirmed by ¹⁹F NMR) .

-

Reduction to Sulfide: NaBH₄ in THF reduces the sulfinyl group to sulfide (C14H18BF3O2S), as observed in analogous compounds .

Cyclopropanation Reactions

Simmons-Smith-type reactions with Zn(CH₂Br)₂ generate borocyclopropanes, useful in agrochemical intermediates (diastereoselectivity >95:5) .

Photoredox Catalysis

Under visible light, the sulfinyl group participates in radical-mediated alkene functionalization, forming α-trifluoromethyl carbonyl derivatives via Kornblum oxidation pathways .

Stability and Handling Considerations

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(3-((2,2,2-trifluoroethyl)sulfinyl)phenyl)-1,3,2-dioxaborolane has a wide range of scientific research applications:

Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.

Industry: The compound is used in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(3-((2,2,2-trifluoroethyl)sulfinyl)phenyl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the compound acts as a Lewis acid, facilitating the formation of covalent bonds with nucleophiles. This property is exploited in various catalytic and synthetic processes .

Comparison with Similar Compounds

Similar Compounds

- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

- Allylboronic acid pinacol ester

- 4,4,5,5-Tetramethyl-2-vinyl-1,3,2-dioxaborolane

Uniqueness

Compared to similar compounds, 4,4,5,5-Tetramethyl-2-(3-((2,2,2-trifluoroethyl)sulfinyl)phenyl)-1,3,2-dioxaborolane is unique due to the presence of the trifluoroethanesulfinyl group, which enhances its reactivity and stability. This makes it particularly useful in applications requiring robust and versatile reagents .

Biological Activity

4,4,5,5-Tetramethyl-2-(3-((2,2,2-trifluoroethyl)sulfinyl)phenyl)-1,3,2-dioxaborolane is a boron-containing compound with potential therapeutic applications. Its unique structure allows it to interact with various biological pathways, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C14H18BF3O2S

- Molecular Weight : 318.16 g/mol

- CAS Number : 1026797-07-8

Research indicates that this compound may modulate several biological activities through its effects on kinase pathways. It has been shown to inhibit the release of pro-inflammatory cytokines in microglial cells and human monocytes, which is crucial in neuroinflammatory conditions and HIV-associated neurocognitive disorders (HAND) .

Biological Activities

The compound exhibits various biological activities:

-

Anti-inflammatory Effects :

- Inhibits LPS-induced TNFα release in microglial cells.

- Reduces cytokine release induced by HIV-1 Tat in human monocytes.

- Neuroprotective Properties :

- Kinase Inhibition :

Study 1: Neuroprotective Effects

In a study investigating the effects of this compound on neurodegeneration models, it was found that treatment significantly reduced neuronal death caused by MPP+ (a neurotoxin). The compound inhibited JNK activation and improved survival rates in SH-SY5Y neuroblastoma cells .

Study 2: Cytokine Release Inhibition

Another study demonstrated that this compound effectively inhibited the release of pro-inflammatory cytokines in response to HIV-1 Tat exposure. This suggests potential applications in treating HIV-associated neurological conditions .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using aryl halides and pinacolborane derivatives. Key steps include:

- Reagent Selection : Use of Pd catalysts (e.g., Pd(PPh₃)₄) and bases like NaOt-Bu to enhance reactivity .

- Purification : Silica gel chromatography with gradients of ethyl acetate/hexane (e.g., 6% ethyl acetate) to isolate products .

- Yield Optimization : Adjusting stoichiometry of thionyl chloride (SOCl₂) for halogenation steps, as excess reagent can improve conversion .

- Data Table :

| Substrate | Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|

| Aryl bromide | Pd(PPh₃)₄ | THF | 80% | |

| Aryl chloride | NaOt-Bu | DCM | 70-85% |

Q. How are dioxaborolane derivatives characterized to confirm structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions. For boron-containing compounds, ¹¹B NMR or ³¹P NMR (if phosphorylated) resolves boron coordination .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns .

- X-ray Crystallography : Resolves stereochemistry in crystalline derivatives, critical for assessing sulfinyl group geometry .

Advanced Research Questions

Q. What mechanistic insights explain the role of sulfinyl groups in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : The sulfinyl group acts as a directing group, stabilizing transition states via coordination to Pd. Computational studies (DFT) reveal:

- Electronic Effects : Electron-withdrawing trifluoroethyl-sulfinyl groups increase electrophilicity of the aryl ring, accelerating oxidative addition .

- Steric Effects : Bulkier substituents may hinder transmetallation, requiring tailored ligands (e.g., bulky phosphines) .

Q. How can researchers resolve discrepancies in reported yields for halogenated dioxaborolane intermediates?

- Methodological Answer :

- Byproduct Analysis : Use LC-MS or GC-MS to identify proto-debrominated byproducts, which reduce yields if unaccounted for .

- Reaction Monitoring : TLC or in situ IR spectroscopy tracks intermediate formation. Adjust reaction times (e.g., 3 days for Pd-catalyzed steps) to ensure completion .

- Data Table :

| Halogenation Agent | Byproduct (%) | Yield Improvement Strategy |

|---|---|---|

| SOCl₂ | 10-15% | Excess SOCl₂ + extended reaction time |

| PCl₅ | 5-8% | Lower temperature (0°C) |

Q. What strategies mitigate challenges in analyzing condensed vs. uncondensed phenolic derivatives of dioxaborolanes?

- Methodological Answer :

- ³¹P NMR with Phosphitylation : Use 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane to derivatize hydroxyl groups. This enhances resolution for condensed phenolic moieties but sacrifices aliphatic OH distinction .

- Chromatographic Separation : Reverse-phase HPLC with acidic mobile phases (0.1% TFA) separates isomers before analysis .

Safety and Handling in Research Settings

Q. What precautions are critical when handling trifluoroethyl-sulfinyl derivatives?

- Methodological Answer :

- Ventilation : Use fume hoods due to volatile trifluoroethyl byproducts.

- PPE : Nitrile gloves and goggles to prevent skin/eye contact with boronate esters .

- First Aid : Immediate rinsing with water for spills; consult toxicity databases for sulfinyl-specific antidotes .

Emerging Applications

Q. How can dioxaborolanes be adapted for ¹⁸F-labeling in radiopharmaceutical research?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.